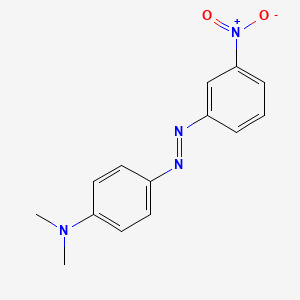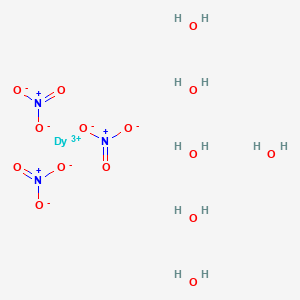
2,2'-Oxydiazetylchlorid
Übersicht
Beschreibung
Oxydiacetyl dichloride, also known as Diglycolyl chloride, is an acid halide . It has a linear formula of O(CH2COCl)2 . Its molecular weight is 170.98 .
Synthesis Analysis
Diglycolyl chloride is suitable for use in the synthesis of ply (ether ester). It may be used in the synthesis of chiral diphenyl substituted polyether-diester compounds, morpholine dione analog (IMDNQ), and salicylic acid (SA)-based diacids .
Molecular Structure Analysis
The molecular structure of Oxydiacetyl dichloride is represented by the SMILES string ClC(=O)COCC(Cl)=O . The InChI key is GTZXSBQCNBNWPK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Oxydiacetyl dichloride is an acid halide and is suitable for use in the synthesis of various compounds .
Physical And Chemical Properties Analysis
Oxydiacetyl dichloride is a liquid at room temperature . It has a refractive index of n20/D 1.473 (lit.) . Its boiling point is 84-87 °C/2 mmHg (lit.) , and it has a density of 1.439 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthese von Poly(Etherester)
2,2'-Oxydiazetylchlorid: wird bei der Synthese von Poly(Etherester)-Verbindungen verwendet. Diese Polymere sind bekannt für ihre Vielseitigkeit und werden in einer Vielzahl von Anwendungen eingesetzt, darunter biologisch abbaubare Kunststoffe, Arzneimittelträgersysteme und Gewebetechnik-Gerüste .
Chirale Polyether-Diester-Verbindungen
Die Verbindung dient als Vorläufer bei der Herstellung von chiralen diphenylsubstituierten Polyether-Diester-Verbindungen. Diese chiralen Verbindungen haben erhebliche Auswirkungen auf die pharmazeutische Forschung, da sie zur Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen verwendet werden können .
Morpholindion-Analogsynthese
Forscher verwenden This compound zur Synthese von Morpholindion-Analoga, wie z. B. IMDNQ. Diese Analoga werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und antivirale Aktivitäten .
Salicylsäure-basierte Di-Säuren
Im Bereich der organischen Chemie wird diese Chemikalie zur Synthese von Salicylsäure (SA)-basierten Di-Säuren eingesetzt. Diese Di-Säuren sind unerlässlich für die Herstellung von Salicylat-basierten Polymeren mit Anwendungen in Beschichtungen und Klebstoffen .
Kronenether-Derivate
This compound: ist bei der Synthese von Kronenether-Derivaten wie Diazadibenzo-18-Krone-6-Diamid und Diazadi(tert-butylbenzo)-18-Krone-6-Diamid von entscheidender Bedeutung. Kronenether sind in der Wirt-Gast-Chemie von entscheidender Bedeutung und werden verwendet, um bestimmte Ionen selektiv zu binden, was in Trennverfahren und Sensortechnologien wertvoll ist .
Produktion von Surfen-Derivaten
Die Verbindung wird auch zur Herstellung von Surfen-Derivaten verwendet. Surfen ist ein wichtiges Molekül in der Biochemie und Molekularbiologie, da es die Fähigkeit besitzt, mit Heparin und Heparansulfat zu interagieren, die an verschiedenen biologischen Prozessen beteiligt sind .
Sicherheit und Handhabung in der Forschung
Bei der Diskussion von Anwendungen ist es auch wichtig, die Sicherheits- und Handhabungsaspekte von This compound zu beachten. Es ist als ätzendes Material eingestuft, das schwere Augenschäden und Hautverätzungen verursachen kann. Geeignete Sicherheitsmaßnahmen, einschließlich der Verwendung von persönlicher Schutzausrüstung, sind unerlässlich, wenn mit dieser Verbindung in jeder Forschungsumgebung gearbeitet wird .
Lagerung und Stabilität
Für langfristige Nachhaltigkeit in Forschungsanwendungen erfordert This compound spezielle Lagerbedingungen. Es sollte in einem gut belüfteten Bereich außerhalb von unvereinbaren Materialien gelagert werden, und es wird empfohlen, es unter Inertgas zu lagern, um einen Abbau zu verhindern .
Safety and Hazards
Oxydiacetyl dichloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .
Eigenschaften
IUPAC Name |
2-(2-chloro-2-oxoethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXSBQCNBNWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175289 | |
| Record name | Oxydiacetyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21062-20-4 | |
| Record name | 2,2′-Oxybis[acetyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxydiacetyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxydiacetyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydiacetyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxydiacetyl dichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Diglycolyl chloride in synthetic chemistry?
A1: Diglycolyl chloride serves as a versatile building block for synthesizing various macrocyclic compounds. Researchers have utilized it to create:
- Macrocyclic polyether-diester ligands: These ligands are formed by reacting Diglycolyl chloride with different diols, including chiral dimethyl-substituted tetraethylene glycols [] and di- and tetramethyl-substituted triethylene, tetraethylene, and pentaethylene glycols []. These ligands demonstrate potential in coordination chemistry and host-guest chemistry applications.
- Crown ether-esters: Diglycolyl chloride, in the presence of templates like triphenyl antimony (SbPh3) and triphenyl bismuth (BiPh3), reacts with (benzyloxy)methyl-substituted diols to yield novel crown ether-esters []. These compounds hold promise in supramolecular chemistry and as potential catalysts.
- Diglycolamides: Diglycolyl chloride acts as a precursor for synthesizing diglycolamide compounds, essential complexing agents in various applications, including nuclear waste treatment [].
Q2: What is the role of Diglycolyl chloride in synthesizing Diglycolamides?
A: Diglycolyl chloride serves as a key starting material for producing diglycolamides []. This process involves reacting Diglycolyl chloride with a diverse range of amines in a biphasic system (Schotten–Baumann approach). This reaction results in high yields of the corresponding diamides. Further treatment with poly(4-styrenesulfonic acid) provides the pure diglycolamide compounds.
Q3: Are there alternative synthetic routes to producing Diglycolamides besides using Diglycolyl chloride?
A: Yes, research suggests an alternative method for preparing diglycolamides []. This approach involves the direct amidation of substituted diglycolyl diesters. These diesters are obtained by coupling commercially available monoesters. The direct amidation reaction utilizes aluminum trichloride as a catalyst and achieves good yields of the desired diglycolamide compounds.
Q4: How do structural variations in the reactants impact the synthesis of macrocyclic compounds using Diglycolyl chloride?
A: Research indicates that both the diol and the acid chloride structure significantly influence the template effect during macrocycle synthesis []. For example, when synthesizing crown ether-esters with (benzyloxy)methyl side arms, SbPh3 and BiPh3 effectively template 14-crown-4 ether-esters, but the efficiency varies depending on the specific diol and acid chloride used.
Q5: What analytical techniques are used to characterize the products synthesized using Diglycolyl chloride?
A5: Multiple analytical techniques are employed to characterize compounds derived from Diglycolyl chloride, including:
- NMR spectroscopy: Used to analyze the structure and complexation behavior of macrocyclic polyether-diester ligands. Significant chemical shift changes in 1H NMR spectra reveal the complexation of these ligands with benzylammonium perchlorate [].
- IR spectroscopy: Employed to study the complex formation between (benzyloxy)methyl-substituted diols and templates like SbPh3 and BiPh3 during crown ether-ester synthesis [].
- Mass spectrometry: Used in conjunction with IR spectroscopy to investigate complex formation in crown ether-ester synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)





![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)




